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molecular formula C12H24Si B1308363 1-(Triisopropylsilyl)-1-propyne CAS No. 82192-57-2

1-(Triisopropylsilyl)-1-propyne

Cat. No. B1308363
M. Wt: 196.4 g/mol
InChI Key: FDEZWWXTHRGNJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04782076

Procedure details

1-Propynyllithium (7.18 g, 156 mmol) was stirred in 160 mL of anhydrous ether at -40° C. under nitrogen and treated dropwise with triisopropylsilyl trifluoromethanesulfonate (47.8 g, 41.93 mL, 156 mmol). The reaction was warmed to room temperature, washed with 2×100 mL of water and 1×100 mL of brine. The organic phase was dried over MgSO4 and concentrated in vacuo. Flash chromatography (95 mm column, petroleum ether eluent, 51/2 inches of silica gel) afforded 25.7 g (84%) of product as a colorless oil.
Quantity
7.18 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
41.93 mL
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[C:1]([Li])#[C:2][CH3:3].FC(F)(F)S(O[Si:11]([CH:18]([CH3:20])[CH3:19])([CH:15]([CH3:17])[CH3:16])[CH:12]([CH3:14])[CH3:13])(=O)=O>CCOCC>[CH3:13][CH:12]([Si:11]([CH:18]([CH3:20])[CH3:19])([CH:15]([CH3:17])[CH3:16])[C:1]#[C:2][CH3:3])[CH3:14]

Inputs

Step One
Name
Quantity
7.18 g
Type
reactant
Smiles
C(#CC)[Li]
Name
Quantity
160 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
41.93 mL
Type
reactant
Smiles
FC(S(=O)(=O)O[Si](C(C)C)(C(C)C)C(C)C)(F)F

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 2×100 mL of water and 1×100 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(C)[Si](C#CC)(C(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 25.7 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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